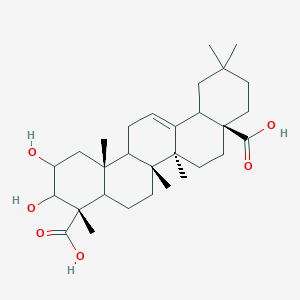
(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure It features a hydroxy-substituted octahydro-1H-indenyl group linked to a propyl chain, which is further connected to a 4-methylbenzenesulfonate group
Vorbereitungsmethoden
The synthesis of (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a general synthetic route might include:
Formation of the Octahydro-1H-indenyl Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the octahydro-1H-indenyl structure.
Introduction of the Hydroxy Group: The hydroxy group is introduced through selective oxidation or hydrolysis reactions.
Attachment of the Propyl Chain: The propyl chain is attached via alkylation reactions, often using reagents like alkyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxy group and the sulfonate group play key roles in its reactivity and interactions with other molecules. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or as a modulator of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-chlorobenzenesulfonate: Similar structure but with a chlorobenzene group instead of a methylbenzene group.
(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-nitrobenzenesulfonate: Similar structure but with a nitrobenzene group instead of a methylbenzene group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H30O4S |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-[(7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15?,17?,18?,19?,20-/m1/s1 |
InChI-Schlüssel |
CZKSQENRQZPNOS-ZTRUPYCCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3[C@@]2(CCCC3O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


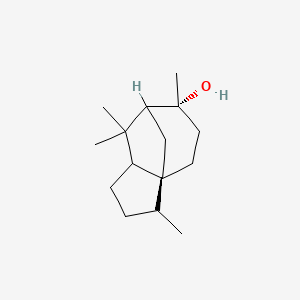
![3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14792127.png)
![tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14792129.png)
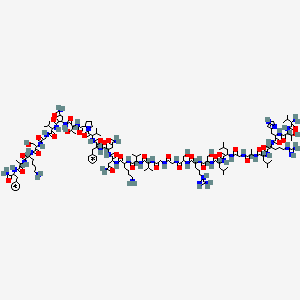

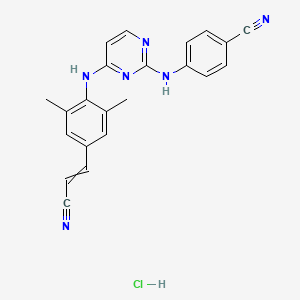

![8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14792158.png)
![4-Isoxazolidinol, 2-[[6-[(3,5-dimethyl-1H-pyrazol-4-YL)methyl]-1,2,3,4-tetrahydro-3-methyl-1-(2-methylpropyl)-2,4-dioxothieno[2,3-D]pyrimidin-5-YL]carbonyl]-, (4S)-](/img/structure/B14792170.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14792179.png)
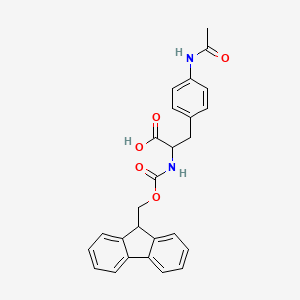
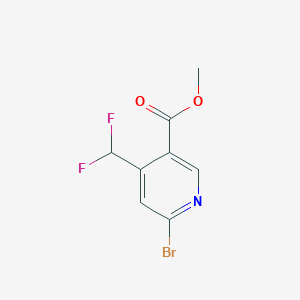
![tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B14792197.png)
